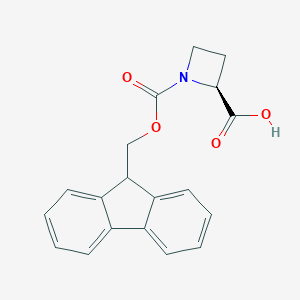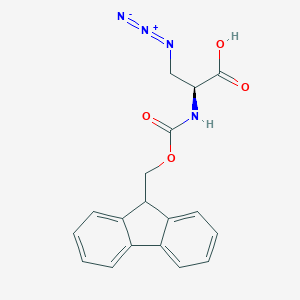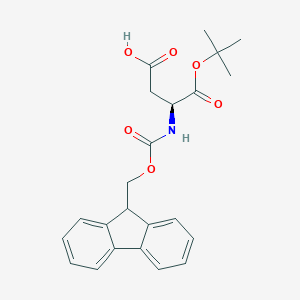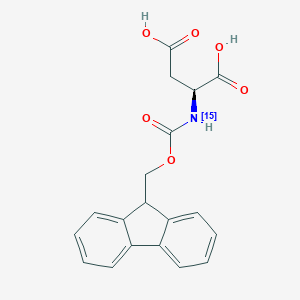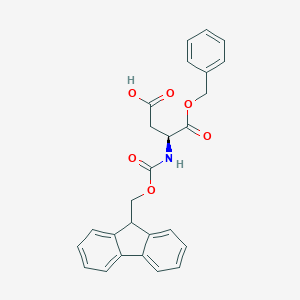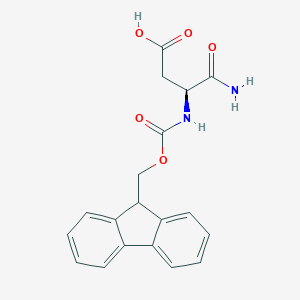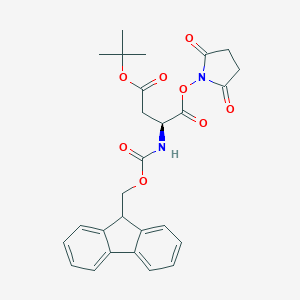
Fmoc-Gln(Trt)-OPfp
概要
説明
It has very low levels of dipeptide, free-amino acids, and acetic acid impurities .
Synthesis Analysis
Fmoc-Gln(Trt)-OPfp is used in peptide synthesis. The trityl-protecting group is normally removed by 95% TFA in 1-3 hours, with no alkylation of Trp . Using Fmoc-Gln(Trt)-OPfp in peptide synthesis prevents the possibility of the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents . It also has better solubility properties than Fmoc-Gln-OH .
Molecular Structure Analysis
Fmoc-Gln(Trt)-OPfp, also known as Nα-Fmoc-Nδ-trityl-L-glutamine, is a Fmoc protected amino acid derivative used as a reagent in the synthesis of peptides . As glutamine is protected with a trityl group, unwanted substitute products in the reactions can be prevented . Its molecular formula is C39H34N2O5 and its molecular weight is 610.7 g/mol .
Chemical Reactions Analysis
The use of Fmoc-Gln(Trt)-OPfp in peptide synthesis has been shown to result in significantly purer peptides than other derivatives used for the introduction of Gln . Coupling can be performed by standard procedures .
Physical And Chemical Properties Analysis
Fmoc-Gln(Trt)-OPfp has good solubility properties in most organic solvents . It is a white to slight yellow to beige powder .
科学的研究の応用
“Fmoc-Gln(Trt)-OPfp” is a derivative of the amino acid glutamine (Gln). It’s used in peptide synthesis, a process used to create custom peptides for use in biochemical research . The “Fmoc” part of the molecule is a protecting group used in solid-phase peptide synthesis. It protects the amino group of the amino acid during the synthesis process .
-
Peptide Synthesis : The primary use of Fmoc-Gln(Trt)-OPfp is in the synthesis of peptides. Peptides are short chains of amino acids that can perform a variety of functions in the body, including acting as hormones and signaling molecules .
-
Drug Development : Peptides synthesized using Fmoc-Gln(Trt)-OPfp could potentially be used in the development of new drugs. For example, they could be used to create peptide-based drugs, which are a growing area of pharmaceutical research .
-
Biochemical Research : Custom peptides created using Fmoc-Gln(Trt)-OPfp can be used in a variety of biochemical research applications. For example, they could be used to study protein-protein interactions, or to investigate the function of a particular protein .
-
Protein Engineering : In protein engineering, Fmoc-Gln(Trt)-OPfp could be used to synthesize peptides that are then incorporated into larger proteins. This could be used to create proteins with new or improved functions .
-
Molecular Biology : In molecular biology, peptides synthesized with Fmoc-Gln(Trt)-OPfp could be used as tools to study biological processes at the molecular level .
-
Structural Biology : In structural biology, peptides synthesized with Fmoc-Gln(Trt)-OPfp could be used to study the structure and function of proteins. They could also be used to create model systems for studying protein folding and stability .
-
Material Science : In material science, peptides synthesized with Fmoc-Gln(Trt)-OPfp could be used to create bioactive materials. These materials could have applications in areas like tissue engineering, drug delivery, and biosensing .
-
Chemical Biology : In chemical biology, peptides synthesized with Fmoc-Gln(Trt)-OPfp could be used to study biological processes at the chemical level. They could also be used to create chemical probes for studying biological systems .
-
Pharmacology : In pharmacology, peptides synthesized with Fmoc-Gln(Trt)-OPfp could be used to study the pharmacokinetics and pharmacodynamics of peptide-based drugs .
-
Biotechnology : In biotechnology, peptides synthesized with Fmoc-Gln(Trt)-OPfp could be used in a variety of applications, such as the production of bioactive peptides, the development of peptide-based biosensors, and the creation of novel biocatalysts .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H33F5N2O5/c46-37-38(47)40(49)42(41(50)39(37)48)57-43(54)35(51-44(55)56-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-36(53)52-45(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,51,55)(H,52,53)/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYKAAWLZTVISS-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H33F5N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Gln(Trt)-OPfp | |
CAS RN |
132388-65-9 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-glutamine 2,3,4,5,6-pentafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132388-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-a-Fmoc-¿-trityl-L-glutamin pentafluorphenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






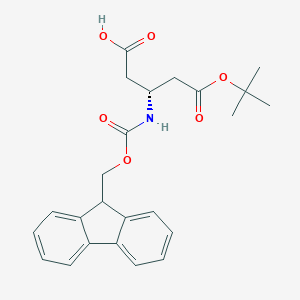
![(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid](/img/structure/B557523.png)
